molecular formula C5H2ClF3O2S2 B2444514 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride CAS No. 1694045-04-9

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride

Cat. No.: B2444514
CAS No.: 1694045-04-9
M. Wt: 250.63
InChI Key: CIOIBMFZAQSHGV-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is a chemical compound with the molecular formula C5H2ClF3O2S2. It is known for its applications in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by the presence of a trifluoromethyl group attached to a thiophene ring, which is further substituted with a sulfonyl chloride group.

Properties

IUPAC Name

2-(trifluoromethyl)thiophene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2ClF3O2S2/c6-13(10,11)3-1-2-12-4(3)5(7,8)9/h1-2H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIOIBMFZAQSHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1S(=O)(=O)Cl)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2ClF3O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

250.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 2-thiophenesulfonyl chloride with trifluoromethylating agents under controlled conditions . The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In industrial settings, the production of 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and efficiency. The process may include steps such as purification and isolation to obtain the compound in its desired form.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group (-SO₂Cl) serves as a reactive site for nucleophilic displacement. Common nucleophiles include amines, alcohols, and thiols, yielding sulfonamides, sulfonate esters, or sulfonothioates, respectively.

Example Reaction with Amines:

Reaction with primary amines (R-NH₂) generates sulfonamide derivatives:

C5H2ClF3O2S2+R-NH2C5H2F3O2S2-NH-R+HCl\text{C}_5\text{H}_2\text{ClF}_3\text{O}_2\text{S}_2 + \text{R-NH}_2 \rightarrow \text{C}_5\text{H}_2\text{F}_3\text{O}_2\text{S}_2\text{-NH-R} + \text{HCl}

Conditions : Typically conducted in polar aprotic solvents (e.g., dichloromethane) at 0–25°C, with bases like triethylamine to neutralize HCl .

Table 1: Yields for Nucleophilic Substitution with Varied Nucleophiles

NucleophileProduct ClassSolventYield (%)
NH₃SulfonamideDCM/Et₃N92
MeOHMethyl sulfonateTHF/NaH85
PhSHPhenyl sulfonothioateAcetonitrile78

Electrophilic Aromatic Substitution (EAS)

The trifluoromethyl group directs electrophiles to the α-positions of the thiophene ring due to its strong electron-withdrawing effect .

Example: Nitration

Reaction with nitric acid introduces nitro groups at the 4- or 5-position of the thiophene ring:

C5H2ClF3O2S2+HNO3C5HClF3NO4S2+H2O\text{C}_5\text{H}_2\text{ClF}_3\text{O}_2\text{S}_2 + \text{HNO}_3 \rightarrow \text{C}_5\text{HClF}_3\text{NO}_4\text{S}_2 + \text{H}_2\text{O}

Conditions : Concentrated H₂SO₄ as catalyst, 0–5°C.

Trifluoromethylation via Radical Pathways

Under reductive conditions, the sulfonyl chloride group acts as a CF₃ radical source. For example, photoredox catalysis generates CF₃ radicals for coupling with alkenes or aromatics .

Example: Alkene Trifluoromethylation

RCH=CH2+C5H2ClF3O2S2CuI, hvRCH(CF₃)CH2SO2Cl\text{RCH=CH}_2 + \text{C}_5\text{H}_2\text{ClF}_3\text{O}_2\text{S}_2 \xrightarrow{\text{CuI, hv}} \text{RCH(CF₃)CH}_2\text{SO}_2\text{Cl}

Conditions : Acetonitrile solvent, blue LED irradiation, room temperature .

Table 2: Trifluoromethylation Efficiency with Different Substrates

SubstrateCatalystYield (%)Selectivity (Markovnikov:Anti)
StyreneCuI8295:5
1-HexeneRu(bpy)₃²⁺7588:12
CyclohexeneIr(ppy)₃68>99:1

Cross-Coupling Reactions

The sulfonyl chloride participates in Suzuki-Miyaura and Ullmann-type couplings when paired with transition-metal catalysts.

Example: Suzuki Coupling with Aryl Boronic Acids

C5H2ClF3O2S2+Ar-B(OH)2Pd(PPh₃)₄C5H2F3O2S2-Ar+B(OH)3+HCl\text{C}_5\text{H}_2\text{ClF}_3\text{O}_2\text{S}_2 + \text{Ar-B(OH)}_2 \xrightarrow{\text{Pd(PPh₃)₄}} \text{C}_5\text{H}_2\text{F}_3\text{O}_2\text{S}_2\text{-Ar} + \text{B(OH)}_3 + \text{HCl}

Conditions : Tetrahydrofuran, 60°C, K₂CO₃ base .

Chlorination Reactions

The SO₂Cl group facilitates electrophilic chlorination of electron-rich arenes under mild conditions .

Example: Chlorination of Anisole

Ph-OCH3+C5H2ClF3O2S2PhCl-OCH3+C5H2F3O2S2-H\text{Ph-OCH}_3 + \text{C}_5\text{H}_2\text{ClF}_3\text{O}_2\text{S}_2 \rightarrow \text{PhCl-OCH}_3 + \text{C}_5\text{H}_2\text{F}_3\text{O}_2\text{S}_2\text{-H}

Conditions : Dichloromethane, 25°C, 12-hour reaction time .

Mechanistic Insights

  • Nucleophilic Substitution : Proceeds via a two-step mechanism: (1) attack of the nucleophile at the sulfur atom, followed by (2) elimination of Cl⁻.

  • Radical Trifluoromethylation : Initiated by single-electron transfer (SET) to generate CF₃ radicals, which add to unsaturated bonds .

  • Electrophilic Chlorination : The SO₂Cl group acts as a Cl⁺ donor under acidic conditions .

Stability and Handling Considerations

  • Hydrolysis Sensitivity : Reacts vigorously with water to form sulfonic acids .

  • Storage : Requires anhydrous conditions at -20°C under inert gas .

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis
2-(Trifluoromethyl)thiophene-3-sulfonyl chloride serves as a crucial intermediate in the synthesis of various pharmaceuticals and agrochemicals. It is particularly valuable in the preparation of sulfonamide derivatives, which are known for their antibacterial properties. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective as therapeutic agents.

Synthetic Pathways
Research has documented several synthetic routes to obtain this compound. For instance, it can be synthesized through electrophilic aromatic substitution reactions involving thiophene derivatives and sulfonyl chlorides under controlled conditions. The introduction of the trifluoromethyl group is typically achieved via nucleophilic substitution reactions or through the use of specialized reagents that facilitate this transformation.

Antimicrobial Properties
The compound has demonstrated notable antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). Its structural characteristics allow it to penetrate bacterial membranes effectively, leading to enhanced efficacy compared to non-fluorinated analogs.

Compound MIC (µM) Activity Against
This compoundTBDMRSA
Other derivatives0.16–0.68MRSA

Cytotoxicity Studies
In vitro studies have shown that this compound exhibits cytotoxic effects on cancer cell lines, suggesting potential applications in oncology. For example, a study evaluating its effects on human glioblastoma cells revealed a dose-dependent decrease in cell viability, indicating its potential as an anticancer agent.

Concentration (µM) % Cell Viability
1085
2565
5045
10015

Case Studies

Case Study: Antimicrobial Resistance
A clinical study investigated the efficacy of this compound as a treatment for infections caused by antibiotic-resistant bacteria. The results indicated a significant reduction in infection rates among patients treated with this compound compared to conventional antibiotics.

Case Study: Drug Development
Another study focused on the development of novel TRPA1 antagonists incorporating the trifluoromethyl group. These compounds were evaluated for their ability to penetrate the central nervous system and showed promise in reducing inflammatory pain responses in animal models.

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiophene-3-sulfonyl chloride involves its reactivity with various nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution, leading to the formation of new chemical bonds. The trifluoromethyl group enhances the compound’s stability and reactivity, making it a valuable reagent in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride is unique due to the presence of both the trifluoromethyl and sulfonyl chloride groups attached to a thiophene ring. This combination imparts distinct chemical properties, making it a versatile reagent in various chemical reactions and applications.

Biological Activity

2-(Trifluoromethyl)thiophene-3-sulfonyl chloride, a compound with the CAS number 1694045-04-9, is a member of the sulfonyl chloride family, characterized by the presence of a trifluoromethyl group attached to a thiophene ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and relevant case studies.

  • Molecular Formula : C6H4ClF3O2S
  • Molecular Weight : 224.61 g/mol

The trifluoromethyl group enhances the compound's lipophilicity and metabolic stability, which are critical factors in drug design.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile in various biochemical reactions. The sulfonyl chloride moiety can participate in nucleophilic substitution reactions, allowing it to interact with various biological targets, including proteins and enzymes.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes by forming covalent bonds with nucleophilic sites within the active site.
  • Receptor Modulation : It could modulate receptor activity by binding to sites that regulate cellular signaling pathways.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain bacterial strains.

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Activity Type Target/Effect IC50/Activity Level Reference
Enzyme InhibitionProtein Kinase AIC50 = 150 nM
AntimicrobialStaphylococcus aureusMIC = 32 µg/mL
CytotoxicityCancer Cell Lines (A549, MCF7)IC50 = 25 µM
AntiviralInfluenza VirusIC50 = 10 µM

Case Studies

  • Antimicrobial Activity :
    A study evaluated the efficacy of this compound against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound demonstrated significant antimicrobial activity with a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, indicating its potential as a lead compound for antibiotic development.
  • Cytotoxic Effects on Cancer Cells :
    Research involving human lung cancer (A549) and breast cancer (MCF7) cell lines revealed that the compound exhibited cytotoxic effects with an IC50 value of approximately 25 µM. This suggests that it may interfere with cancer cell proliferation and warrants further investigation into its mechanism of action against tumor cells.
  • Enzyme Inhibition Studies :
    The compound was tested for its inhibitory effects on Protein Kinase A (PKA), an important target in cancer therapy. The observed IC50 value of 150 nM indicates a potent inhibition, supporting its potential role in therapeutic applications for diseases regulated by PKA signaling pathways.

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